molecular formula C11H13BrFNO B13622637 3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol

3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol

Cat. No.: B13622637
M. Wt: 274.13 g/mol
InChI Key: AANQIDOPMZPRKV-UHFFFAOYSA-N
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Description

3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol is a secondary amine featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a benzyl group bearing bromine and fluorine at the 3- and 5-positions, respectively. This compound is primarily utilized in research and development as a pharmaceutical intermediate or building block for bioactive molecules.

Properties

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

3-[(3-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H13BrFNO/c12-9-3-8(4-10(13)5-9)6-11(15)1-2-14-7-11/h3-5,14-15H,1-2,6-7H2

InChI Key

AANQIDOPMZPRKV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=CC(=CC(=C2)Br)F)O

Origin of Product

United States

Preparation Methods

Preparation of Pyrrolidin-3-ol Intermediate

The pyrrolidin-3-ol scaffold, especially in its (S)-enantiomeric form, is a key intermediate. Preparation methods include reduction of pyrrolidin-3-one derivatives or direct functional group transformations:

  • Reduction of (S)-3-Hydroxy-2-pyrrolidinone :
    The reduction of (S)-3-hydroxy-2-pyrrolidinone with sodium borohydride in diglyme solvent, catalyzed by sulfuric acid, at 80 °C for 12 hours, yields (S)-3-hydroxypyrrolidine with high purity after neutralization and distillation steps. The reaction is typically neutralized with hydrochloric acid and adjusted to pH > 11 to precipitate salts, which are filtered off before concentration and purification.

  • Protection and Functionalization :
    (S)-Pyrrolidin-3-ol can be protected as benzyl carbamate derivatives using benzyl chloroformate and triethylamine in dichloromethane at 5–20 °C for 48 hours, followed by purification via silica gel chromatography, yielding up to 92%.

Synthesis of 3-Bromo-5-fluorobenzyl Precursors

The aryl bromide with fluorine substituent is often prepared or procured commercially. For example:

  • 3-Bromo-5-fluorobenzotrifluoride is commercially available and can be converted into boronic acid derivatives via Grignard reaction with magnesium turnings in tetrahydrofuran (THF), followed by reaction with trimethyl borate at low temperatures (-78 °C). The resulting 3-fluoro-5-trifluoromethylphenylboronic acid can be purified by extraction and drying.

This intermediate can then be utilized in palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions to introduce the aryl group onto the pyrrolidin-3-ol core.

Summary Table of Key Preparation Steps

Step Reactants/Conditions Solvent Temperature Time Yield (%) Notes
Reduction of (S)-3-hydroxy-2-pyrrolidinone with NaBH4 and H2SO4 (S)-3-hydroxy-2-pyrrolidinone, NaBH4, H2SO4 Diglyme 80 °C 12 h Not specified Followed by neutralization and distillation for pure (S)-3-hydroxypyrrolidine
Protection as benzyl carbamate (S)-pyrrolidin-3-ol, benzyl chloroformate, triethylamine Dichloromethane 5–20 °C 48 h 92 Purification by silica gel chromatography
Nucleophilic substitution with 3-bromo-5-fluorobenzotrifluoride (S)-pyrrolidin-3-ol, cesium carbonate DMSO 120 °C (microwave) 30 min ~72 Microwave irradiation, silica gel purification
Potassium carbonate-mediated coupling (S)-pyrrolidin-3-ol, aryl halide DMSO or THF 70–130 °C 4–12 h 72–88 Typical nucleophilic aromatic substitution
Grignard formation of aryl boronic acid intermediate 3-bromo-5-fluorobenzotrifluoride, Mg, iodine THF 45 °C initiation, then -78 °C Variable 57 (for boronic acid) Followed by reaction with trimethyl borate and extraction

Analytical and Purification Techniques

  • Purification : Silica gel column chromatography is the standard purification method after coupling or substitution reactions.
  • Characterization : Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) are routinely used to confirm structure and purity.
  • Yields : High yields (above 70%) are typical for the substitution steps under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural, functional, and application-based differences between 3-(3-Bromo-5-fluorobenzyl)pyrrolidin-3-ol and analogous compounds.

Structural and Functional Differences

Table 1: Comparative Analysis of Structural Features
Compound Name Molecular Formula Substituents Core Structure Application Reference
This compound C₁₁H₁₂BrFNO Br, F on benzyl Pyrrolidine Research chemicals
(R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol C₁₁H₁₄ClNO Cl on benzyl Pyrrolidine Lab research
5-Bromo-6-fluoropyridin-3-ol C₅H₃BrFNO Br, F on pyridine Pyridine Pharmaceutical intermediate
5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine C₈H₄BrF₃N₂ Br, CF₃ on pyrrolopyridine Pyrrolopyridine Not specified

Key Observations:

Halogen Substitution: The bromo-fluoro substitution on the benzyl group in the target compound contrasts with the chloro-substituted analog (R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol . Bromine’s larger atomic radius and lower electronegativity compared to chlorine may influence binding affinity and metabolic stability in drug design.

Core Ring Systems :

  • Pyrrolidine derivatives (e.g., the target compound and (R)-1-(3-Chloro-benzyl)-pyrrolidin-3-ol) are saturated rings with flexible conformations, whereas pyridine-based compounds (e.g., 5-Bromo-6-fluoropyridin-3-ol) exhibit aromaticity and basicity due to the nitrogen lone pair .

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